Stereochemical Purity and Regiochemical Reactivity Advantage
The (2S,4R) configuration offers a hydrogen-bond donor (4-OH) and a hydrogen-bond acceptor (ester carbonyl) in a defined spatial arrangement. In contrast, Methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate (lacking the 4-OH) or the 4-oxo analog provide only one of these features, limiting opportunities for productive target interactions [1]. The target compound's capacity for selective O-acylation, sulfonation, or alkylation at the 4-OH without disturbing the ester is a documented synthetic advantage over dual-functionalized or non-hydroxylated comparators .
| Evidence Dimension | Number of orthogonal functional handles for divergent synthesis |
|---|---|
| Target Compound Data | Two (methyl ester and secondary alcohol) with stereospecific orientation |
| Comparator Or Baseline | Methyl 1-(adamantane-1-carbonyl)pyrrolidine-2-carboxylate (one handle) and 4-oxo-proline analogs (electrophilic keto group) |
| Quantified Difference | Not applicable (qualitative chemical functionality comparison) |
| Conditions | Synthetic chemistry context; reactivity inferred from functional group analysis per patent EP2814822 |
Why This Matters
Procurement of this specific intermediate reduces the number of synthetic steps and protecting-group manipulations required to build complex, chiral, polyfunctional molecules.
- [1] F. Hoffmann-La Roche AG. Novel Pyrrolidine Derivatives. European Patent EP2814822. Filed 14 February 2013. View Source
